N-(3-methylphenyl)-2-nitroaniline
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Overview
Description
N-(3-methylphenyl)-2-nitroaniline is an organic compound characterized by a nitro group (-NO2) attached to an aniline derivative, where the aniline is further substituted with a methyl group at the meta position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 3-methylaniline using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs at a temperature range of 0-5°C to control the formation of by-products.
Reduction Reaction: Another method involves the reduction of 3-methyl-2-nitroaniline using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors that allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or dinitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methyl-2-phenylenediamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Iron (Fe) or tin (Sn) in hydrochloric acid (HCl).
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe).
Major Products Formed:
Oxidation: 3-methyl-2-nitrosoaniline.
Reduction: 3-methyl-2-phenylenediamine.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
N-(3-methylphenyl)-2-nitroaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biomolecules.
Industry: The compound is employed in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biomolecules.
Pathways Involved: The compound may participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparison with Similar Compounds
N-(3-methylphenyl)-2-nitroaniline is compared with other similar compounds to highlight its uniqueness:
3-Methyl-2-nitroaniline: Similar structure but lacks the phenyl group.
2-Nitroaniline: Lacks the methyl group at the meta position.
3-Methyl-2-phenylenediamine: Reduced form of the compound.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and behavior.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15(16)17/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSHYLDBYRSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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